Enantiomeric Potency Comparison
(R)-Icmt-IN-3 exhibits a 23-fold higher potency than its (S)-enantiomer against recombinant ICMT in an enzymatic assay . This stereoselectivity demonstrates that the (R)-configuration is essential for optimal binding to the ICMT active site, and use of the racemate or incorrect enantiomer introduces unnecessary chemical noise into experimental systems.
| Evidence Dimension | ICMT enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.01 μM |
| Comparator Or Baseline | (S)-ICMT-IN-3 (compound ent 1-27): 0.23 μM |
| Quantified Difference | 23-fold greater potency for (R)-enantiomer |
| Conditions | Recombinant ICMT enzymatic assay |
Why This Matters
Enantiomeric purity directly impacts experimental reproducibility; the 23-fold potency difference translates to a significant reduction in required compound concentration and minimizes off-target effects at higher doses.
